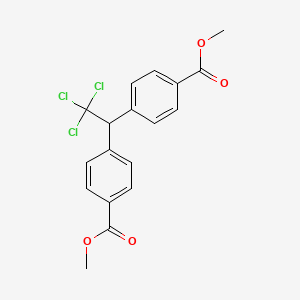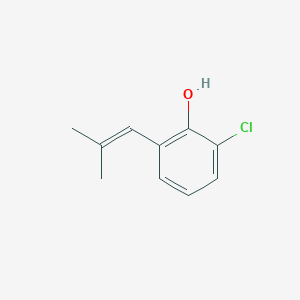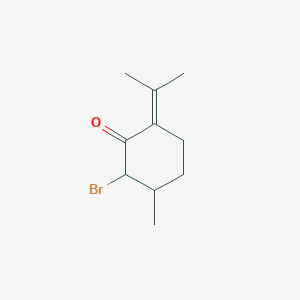
2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one is an organic compound with the molecular formula C10H15BrO. This compound is characterized by a bromine atom, a methyl group, and a propan-2-ylidene group attached to a cyclohexanone ring. It is a versatile compound with various applications in organic synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-6-propan-2-ylidenecyclohexan-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat . The reaction conditions often include solvents like carbon tetrachloride (CCl4) or chloroform (CHCl3) to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of 3-methyl-6-propan-2-ylidenecyclohexan-1-ol or corresponding amines.
Reduction: Formation of 2-bromo-3-methyl-6-propan-2-ylidenecyclohexanol.
Oxidation: Formation of 2-bromo-3-methyl-6-propan-2-ylidenecyclohexanoic acid.
Aplicaciones Científicas De Investigación
2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions can lead to the formation of different products with varying biological and chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-methylcyclohexanone: Lacks the propan-2-ylidene group, making it less sterically hindered.
3-Methyl-6-propan-2-ylidenecyclohexan-1-one: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-Bromo-3-methyl-6-isopropylidenecyclohexan-1-one: Similar structure but with different substituents, leading to variations in chemical behavior.
Uniqueness
2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one is unique due to the presence of both a bromine atom and a propan-2-ylidene group on the cyclohexanone ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
58898-36-5 |
|---|---|
Fórmula molecular |
C10H15BrO |
Peso molecular |
231.13 g/mol |
Nombre IUPAC |
2-bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one |
InChI |
InChI=1S/C10H15BrO/c1-6(2)8-5-4-7(3)9(11)10(8)12/h7,9H,4-5H2,1-3H3 |
Clave InChI |
FCXSMKHHONDQKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=C(C)C)C(=O)C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


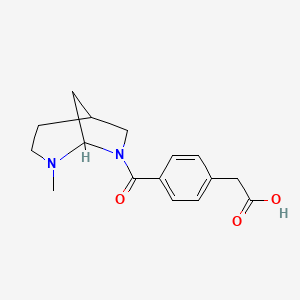
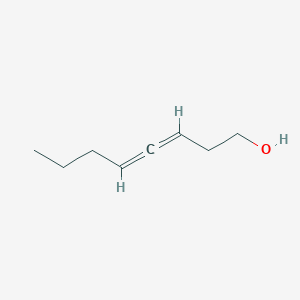
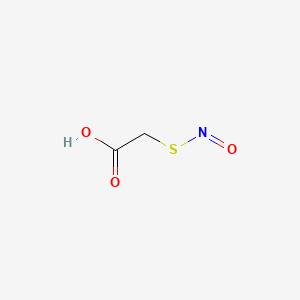
![N-[3-(Heptyloxy)phenyl]acetamide](/img/structure/B14626999.png)


![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate](/img/structure/B14627030.png)
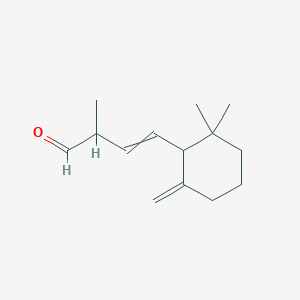
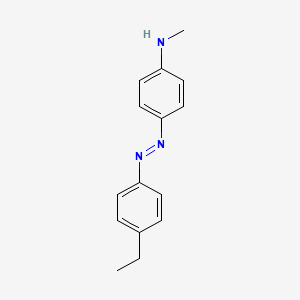
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
